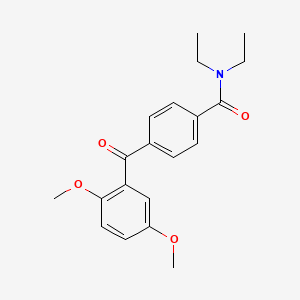![molecular formula C20H17NOS B5703416 N-[2-(methylthio)phenyl]-4-biphenylcarboxamide](/img/structure/B5703416.png)
N-[2-(methylthio)phenyl]-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methylthio)phenyl]-4-biphenylcarboxamide, also known as MTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTF is a member of the thioamide family and is known to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-[2-(methylthio)phenyl]-4-biphenylcarboxamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-[2-(methylthio)phenyl]-4-biphenylcarboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied as a potential treatment for diabetes and neurodegenerative diseases.
In agriculture, N-[2-(methylthio)phenyl]-4-biphenylcarboxamide has been used as a fungicide and insecticide due to its ability to inhibit the growth of certain fungi and insects. It has also been studied for its potential to increase crop yields and improve plant growth.
In materials science, N-[2-(methylthio)phenyl]-4-biphenylcarboxamide has been used as a building block for the synthesis of novel materials with unique properties. For example, N-[2-(methylthio)phenyl]-4-biphenylcarboxamide has been incorporated into polymers to improve their mechanical and thermal properties.
Wirkmechanismus
The exact mechanism of action of N-[2-(methylthio)phenyl]-4-biphenylcarboxamide is not fully understood, but it is thought to exert its biological effects by interacting with specific molecular targets in cells. One proposed mechanism is that N-[2-(methylthio)phenyl]-4-biphenylcarboxamide inhibits the activity of enzymes involved in inflammation and cancer cell growth, leading to a reduction in inflammation and cancer cell proliferation. N-[2-(methylthio)phenyl]-4-biphenylcarboxamide has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-[2-(methylthio)phenyl]-4-biphenylcarboxamide has been shown to have a range of biochemical and physiological effects in various organisms. In humans, N-[2-(methylthio)phenyl]-4-biphenylcarboxamide has been shown to reduce inflammation and oxidative stress, which are implicated in the development of many chronic diseases. N-[2-(methylthio)phenyl]-4-biphenylcarboxamide has also been shown to have anti-cancer properties, particularly against breast and prostate cancer cells.
In animals, N-[2-(methylthio)phenyl]-4-biphenylcarboxamide has been shown to improve glucose tolerance and insulin sensitivity, suggesting potential applications in the treatment of diabetes. N-[2-(methylthio)phenyl]-4-biphenylcarboxamide has also been shown to have anti-inflammatory and anti-viral properties in animals.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(methylthio)phenyl]-4-biphenylcarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under a range of conditions, allowing for long-term storage and use in various assays.
However, there are also limitations to the use of N-[2-(methylthio)phenyl]-4-biphenylcarboxamide in lab experiments. One limitation is that N-[2-(methylthio)phenyl]-4-biphenylcarboxamide can exhibit low solubility in certain solvents, which can limit its use in certain assays. Additionally, N-[2-(methylthio)phenyl]-4-biphenylcarboxamide can exhibit low bioavailability in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-[2-(methylthio)phenyl]-4-biphenylcarboxamide. One area of interest is the development of more effective formulations of N-[2-(methylthio)phenyl]-4-biphenylcarboxamide for use as a therapeutic agent. This could involve the use of novel drug delivery systems or the synthesis of analogs with improved bioavailability.
Another area of interest is the study of the molecular targets of N-[2-(methylthio)phenyl]-4-biphenylcarboxamide and the mechanisms by which it exerts its biological effects. This could lead to the development of more targeted therapies for various diseases.
Finally, the use of N-[2-(methylthio)phenyl]-4-biphenylcarboxamide in agriculture and materials science is an area that could benefit from further research. For example, the development of N-[2-(methylthio)phenyl]-4-biphenylcarboxamide-based pesticides with improved efficacy and reduced environmental impact could have significant benefits for agriculture. Similarly, the incorporation of N-[2-(methylthio)phenyl]-4-biphenylcarboxamide into materials could lead to the development of novel materials with unique properties.
Conclusion
N-[2-(methylthio)phenyl]-4-biphenylcarboxamide is a chemical compound with a range of potential applications in various fields. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential for use in agriculture and materials science, make it an attractive target for scientific research. Further research is needed to fully understand the mechanisms by which N-[2-(methylthio)phenyl]-4-biphenylcarboxamide exerts its biological effects and to develop more effective formulations for use as a therapeutic agent.
Synthesemethoden
N-[2-(methylthio)phenyl]-4-biphenylcarboxamide can be synthesized by reacting 2-(methylthio)aniline with 4-biphenylcarboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain N-[2-(methylthio)phenyl]-4-biphenylcarboxamide in its pure form.
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c1-23-19-10-6-5-9-18(19)21-20(22)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDHSCHIKARXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)phenyl]biphenyl-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)
![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)

![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)

![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)


![5-[(cyclopentylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5703421.png)
![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)